molecular formula C10H15FN4O3 B1400285 O-(4-Amino-5-fluoropyrimidin-2-yl)-tert-butyl N-methyl-N-hydroxycarbamate CAS No. 1174376-60-3

O-(4-Amino-5-fluoropyrimidin-2-yl)-tert-butyl N-methyl-N-hydroxycarbamate

Cat. No. B1400285
M. Wt: 258.25 g/mol
InChI Key: OQVOAZHGKOSMMT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Typically, this would include the compound’s systematic name, its molecular formula, and its structure.



Synthesis Analysis

This would involve a detailed examination of the methods used to synthesize the compound, including the starting materials, the reaction conditions, and the yield.



Molecular Structure Analysis

This would involve a discussion of the compound’s molecular structure, including its atomic arrangement and any notable structural features.



Chemical Reactions Analysis

This would involve a discussion of the chemical reactions that the compound undergoes, including the reactants, products, and conditions of these reactions.



Physical And Chemical Properties Analysis

This would involve a discussion of the compound’s physical and chemical properties, such as its melting point, boiling point, solubility, and reactivity.


Scientific Research Applications

Synthesis and Medicinal Chemistry

  • O-(4-Amino-5-fluoropyrimidin-2-yl)-tert-butyl N-methyl-N-hydroxycarbamate plays a critical role as an intermediate in the synthesis of biologically active compounds, as exemplified in the synthesis of omisertinib (AZD9291), an important compound in medical research (Zhao, Guo, Lan, & Xu, 2017).
  • The compound is also a key intermediate in the preparation of potent deoxycytidine kinase (dCK) inhibitors, demonstrating its importance in the development of new classes of drugs (Zhang, Yan, Kanamarlapudi, Wu, & Keyes, 2009).

Role in Developing Receptor Ligands

  • Research on a series of 2-aminopyrimidines, including O-(4-Amino-5-fluoropyrimidin-2-yl)-tert-butyl N-methyl-N-hydroxycarbamate, has led to the development of potent histamine H4 receptor (H4R) ligands. These compounds have shown potential as anti-inflammatory agents and in pain management (Altenbach et al., 2008).

Exploring Chemical Interactions and Derivatives

  • The study of the interaction of similar pyrimidine derivatives with glycine esters provides insights into the synthesis of potential biologically active compounds, indicating the broad applicability of this chemical class in drug discovery (Zinchenko, Muzychka, Biletskiy, & Smolii, 2018).

Application in Pharmacology

  • The compound's derivatives have been studied in the context of human airway smooth muscle contractions, hinting at its potential application in respiratory pharmacology (Takahashi et al., 1997).

Safety And Hazards

This would involve a discussion of any known safety concerns or hazards associated with the compound, such as toxicity or flammability.


Future Directions

This would involve a discussion of potential future research directions, such as new synthetic methods, potential applications, or areas for further study.


properties

IUPAC Name

tert-butyl N-(4-amino-5-fluoropyrimidin-2-yl)oxy-N-methylcarbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15FN4O3/c1-10(2,3)17-9(16)15(4)18-8-13-5-6(11)7(12)14-8/h5H,1-4H3,(H2,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQVOAZHGKOSMMT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N(C)OC1=NC=C(C(=N1)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15FN4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-butyl N-(4-amino-5-fluoropyrimidin-2-yl)oxy-N-methylcarbamate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
O-(4-Amino-5-fluoropyrimidin-2-yl)-tert-butyl N-methyl-N-hydroxycarbamate
Reactant of Route 2
O-(4-Amino-5-fluoropyrimidin-2-yl)-tert-butyl N-methyl-N-hydroxycarbamate
Reactant of Route 3
O-(4-Amino-5-fluoropyrimidin-2-yl)-tert-butyl N-methyl-N-hydroxycarbamate
Reactant of Route 4
O-(4-Amino-5-fluoropyrimidin-2-yl)-tert-butyl N-methyl-N-hydroxycarbamate
Reactant of Route 5
O-(4-Amino-5-fluoropyrimidin-2-yl)-tert-butyl N-methyl-N-hydroxycarbamate
Reactant of Route 6
O-(4-Amino-5-fluoropyrimidin-2-yl)-tert-butyl N-methyl-N-hydroxycarbamate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.